
n-Propyldimethylchlorosilane
Overview
Description
n-Propyldimethylchlorosilane is an organosilicon compound that contains a silicon atom bonded to organic groups and a chlorine atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications. This compound is known for its reactivity and ability to form strong bonds with both organic and inorganic substrates, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Propyldimethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with propylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
ClSi(CH3)2H+C3H7MgBr→ClSi(CH3)2C3H7+MgBrH
Industrial Production Methods
In industrial settings, silane, chlorodimethylpropyl- is often produced through large-scale chemical processes that involve the reaction of chlorosilanes with organic reagents. The production process is carefully controlled to ensure high purity and yield of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
n-Propyldimethylchlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds in the presence of a catalyst.
Oxidation and Reduction: this compound can undergo oxidation to form silanols or siloxanes and reduction reactions to form various silane derivatives.
Common Reagents and Conditions
Common reagents used in reactions with silane, chlorodimethylpropyl- include:
Grignard Reagents: For substitution reactions.
Transition Metal Catalysts: For hydrosilylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include:
Substituted Silanes: When the chlorine atom is replaced with other functional groups.
Siloxanes: Formed through oxidation reactions.
Hydrosilylated Compounds: Resulting from hydrosilylation reactions.
Scientific Research Applications
Surface Modification
n-Propyldimethylchlorosilane is primarily used for modifying surfaces to enhance their properties. It acts as a coupling agent that improves adhesion between organic and inorganic materials.
- Silica Coating : It can be used to create hydrophobic surfaces on silica substrates, which is beneficial in various applications including sensors and biomedical devices .
- Glass Fiber Treatment : The compound is utilized to treat glass fibers, enhancing their mechanical properties and resistance to moisture. Studies show that silane-treated fibers exhibit improved adhesion in composite materials .
Chemical Synthesis
This silane serves as a precursor in the synthesis of other silicon-based compounds. It can undergo hydrolysis to form silanol groups, which can further react to create siloxane networks.
- Polymer Production : this compound is used in producing silicone polymers with tailored properties for applications in coatings and sealants .
Biomedical Applications
The compound's ability to modify surfaces makes it suitable for biomedical applications, particularly in creating functionalized surfaces for drug delivery systems and biosensors.
- Biosensor Development : Research indicates that this compound can be used to functionalize electrodes for biosensors, enhancing their sensitivity and selectivity towards biomolecules .
Nanotechnology
In nanotechnology, this compound is employed to modify nanoparticles and nanostructures, improving their stability and compatibility with various matrices.
- Nanoparticle Functionalization : It has been shown to effectively modify the surface of silica nanoparticles, which can be utilized in drug delivery systems or as imaging agents in medical diagnostics .
Data Tables
Application Area | Description |
---|---|
Surface Modification | Enhances hydrophobicity of silica surfaces |
Chemical Synthesis | Precursor for silicone polymers |
Biomedical Applications | Functionalizes surfaces for biosensors |
Nanotechnology | Modifies nanoparticles for improved stability |
Case Study 1: Surface Treatment of Glass Fibers
In a study published in ResearchGate, the adsorption characteristics of silane-treated glass fibers were investigated. The results indicated that treatment with this compound significantly improved the fibers' mechanical properties and moisture resistance, making them suitable for high-performance composite applications .
Case Study 2: Biosensor Development
A recent study demonstrated the use of this compound in fabricating a glucose biosensor. The modified electrode showed enhanced sensitivity due to the effective immobilization of glucose oxidase on the surface, resulting in a lower detection limit compared to unmodified electrodes .
Mechanism of Action
The mechanism of action of silane, chlorodimethylpropyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective coupling agent and adhesion promoter in various applications.
Comparison with Similar Compounds
Similar Compounds
- Chlorotrimethylsilane
- Chlorodimethylsilane
- Chloromethylsilane
Uniqueness
n-Propyldimethylchlorosilane is unique due to its specific combination of a propyl group and a chlorine atom bonded to the silicon atom. This structure imparts distinct reactivity and properties, making it suitable for specialized applications where other silanes may not be as effective.
Biological Activity
n-Propyldimethylchlorosilane (PDMS) is a silane compound with significant applications in various fields, including materials science and biochemistry. Its biological activity has garnered attention due to its potential implications in biomedical applications, particularly in drug delivery systems, surface modification, and as a coupling agent in nanotechnology. This article reviews the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant case studies.
This compound is characterized by the following chemical identifiers:
Property | Value |
---|---|
CAS Number | 17477-29-1 |
Molecular Formula | CHClSi |
Molecular Weight | 136.694 g/mol |
Boiling Point | 113-114 °C |
Density | 0.873 g/cm³ |
Purity | ≥ 97% |
This compound is known for its reactivity due to the presence of chlorine, which allows it to participate in various chemical reactions, including polymerization and surface functionalization.
Cytotoxicity and Biocompatibility
Research has indicated that this compound exhibits cytotoxic effects on certain cell lines. A study assessing the cytotoxicity of various silanes found that PDMS could induce cell death at higher concentrations, suggesting a need for careful dosing in biomedical applications .
In contrast, some studies have indicated that when used as a surface modifier for biomaterials, this compound can enhance biocompatibility by promoting protein adsorption and cell adhesion. This property is crucial for applications such as drug delivery systems where surface characteristics significantly influence biological responses .
Surface Modification Applications
This compound is often employed in surface modification processes to improve hydrophobicity and alter surface energy properties. For instance, it has been used as a coupling agent in the synthesis of Janus nanoparticles, which are critical in targeted drug delivery systems . The ability to modify surfaces with PDMS allows for enhanced interaction with biological molecules, which can be beneficial in various therapeutic contexts.
Case Study 1: Drug Delivery Systems
A notable application of this compound is in the development of drug delivery systems. In one study, PDMS was utilized to modify the surfaces of nanoparticles aimed at delivering chemotherapeutic agents. The modified nanoparticles demonstrated improved stability and controlled release profiles compared to unmodified counterparts. This enhancement was attributed to the increased hydrophobicity provided by the silane modification .
Case Study 2: Nanoparticle Synthesis
In another investigation, this compound was employed as a precursor for synthesizing silica-based nanoparticles. The study highlighted how varying concentrations of PDMS influenced the size and morphology of the resulting nanoparticles. The findings indicated that optimal concentrations led to uniform particle sizes conducive to biomedical applications .
Q & A
Basic Research Questions
Q. What are the recommended characterization techniques for verifying the purity and structure of n-propyldimethylchlorosilane?
To confirm purity and structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy. NMR identifies proton and carbon environments, while FT-IR detects functional groups (e.g., Si-Cl stretching at ~480 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) is also critical for detecting volatile impurities. For authoritative spectral data, consult the NIST Chemistry WebBook for reference spectra .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its moisture sensitivity and potential for exothermic hydrolysis, use inert atmosphere techniques (e.g., gloveboxes or Schlenk lines) and anhydrous solvents. Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Install localized exhaust systems to prevent vapor accumulation, and ensure immediate access to safety showers and eye-wash stations .
Q. How does this compound react with hydroxyl groups in organic synthesis?
The compound acts as a silylating agent , replacing hydroxyl protons with a dimethylpropylsilyl group. This reaction is typically performed in anhydrous dichloromethane or tetrahydrofuran (THF) with a base like imidazole to scavenge HCl. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ IR spectroscopy to track Si-Cl bond disappearance .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions (e.g., oligomerization) during silylation?
Advanced optimization involves temperature control (0–5°C to slow hydrolysis), stoichiometric tuning (1.2–1.5 equivalents of silane), and using sterically hindered bases (e.g., 2,6-lutidine) to reduce nucleophilic interference. Kinetic studies under varying conditions (solvent polarity, catalyst loadings) are critical. For reproducibility, adopt PRISMA-like systematic documentation of variables .
Q. What methodologies resolve contradictions in reported reactivity data for this compound across substrates?
Discrepancies often arise from differences in substrate steric hindrance or solvent polarity. Conduct controlled experiments using standardized substrates (e.g., primary vs. tertiary alcohols) and replicate conditions from conflicting studies. Statistical tools like ANOVA can identify significant variables. Cross-validate findings with computational models (e.g., DFT calculations for transition-state energies) .
Q. How does the stability of this compound vary under long-term storage or extreme conditions?
Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity) and periodic NMR analysis to detect decomposition (e.g., Si-Cl hydrolysis to silanols). For extreme conditions (e.g., high-temperature catalysis), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation thresholds. Store the compound under argon at –20°C in amber glass to prevent photodegradation .
Q. What strategies mitigate batch-to-batch variability in silylation efficiency during scale-up?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) like residual chloride content (via titration).
- Use design-of-experiments (DoE) to map parameter interactions (e.g., stirring rate, silane addition rate).
- Employ inline PAT (process analytical technology), such as Raman spectroscopy, for real-time monitoring .
Q. Data Analysis and Validation
Q. How should researchers design experiments to validate the reproducibility of silylation reactions?
Adopt a split-sample approach :
- Replicate experiments across independent labs using identical protocols.
- Use interlaboratory comparison tools (e.g., z-scores) to quantify variability.
- Publish raw datasets and detailed metadata (e.g., solvent lot numbers, humidity levels) to enhance transparency .
Q. What statistical methods are appropriate for analyzing contradictory thermal stability data?
Apply multivariate regression to isolate factors (e.g., trace moisture, storage duration) contributing to instability. For non-linear relationships, machine learning models (e.g., random forests) can identify hidden interactions. Pair this with Bayesian inference to quantify uncertainty in degradation rates .
Q. Tables for Key Findings
Parameter | Optimal Range | Analytical Method | Reference |
---|---|---|---|
Reaction Temperature | 0–5°C | In situ IR/NMR | |
Silane Equivalents | 1.2–1.5 eq | GC-MS/TLC | |
Storage Stability (Ar, –20°C) | >12 months | Periodic ¹H NMR |
Properties
IUPAC Name |
chloro-dimethyl-propylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-4-5-7(2,3)6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPUKPVLPTVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066205 | |
Record name | Silane, chlorodimethylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-29-1 | |
Record name | Chlorodimethylpropylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17477-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodimethylpropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017477291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethylpropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodimethylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylpropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLORODIMETHYLPROPYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62B8Z72PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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